molecular formula C11H9N3S B1680198 N-(pyridin-2-yl)pyridine-2-carbothioamide CAS No. 39122-38-8

N-(pyridin-2-yl)pyridine-2-carbothioamide

Cat. No. B1680198
CAS RN: 39122-38-8
M. Wt: 215.28 g/mol
InChI Key: UGWOJXZJIZUKDP-UHFFFAOYSA-N
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Description

“N-(pyridin-2-yl)pyridine-2-carbothioamide” is a chemical compound with the CAS Number: 39122-38-8 and a molecular weight of 215.28 . It has a linear formula of C11H9N3S .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which includes “N-(pyridin-2-yl)pyridine-2-carbothioamide”, has been achieved via C–C bond cleavage promoted by I2 and TBHP in toluene . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The InChI code for “N-(pyridin-2-yl)pyridine-2-carbothioamide” is 1S/C11H9N3S/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H, (H,13,14,15) . The compound has been characterized by single-crystal X-ray and spectroscopic techniques .


Chemical Reactions Analysis

The compound has been involved in reactions that form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

“N-(pyridin-2-yl)pyridine-2-carbothioamide” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The most negative electrostatic potential on its surface is related to the nitrogen (N1) of the pyridine ring, VS,min = − 41.62 kcal mol −1, followed by a weaker value − 38.6 kcal mol −1 on the sulfur (S10) .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Synthesis of N-(Pyridin-2-yl)imidates

A facile, green, synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates is reported . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .

Conversion into N-heterocycles

A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

Inhibition of ATG4B

NSC 185058 is an inhibitor of ATG4B, a major cysteine protease. Inhibition of ATG4B using NSC 185058 markedly attenuates autophagic activity .

Reduction of Starvation-induced Autophagy

NSC 185058 can effectively inhibit starvation-induced autophagy in two types of cells. When treated with NSC 185058, GFP-LC3B-labeled AV does not exist in starved MDA-MB468 cells .

Inhibition of Tumor Growth

NSC 185058 (100 mg/kg) decreases autophagic vacuoles in vivo in mouse liver, inhibits tumor growth in an osteosarcoma nude mouse xenograft model, and decreases the number of autophagic vacuoles in osteosarcoma tumors .

Safety And Hazards

The safety information for “N-(pyridin-2-yl)pyridine-2-carbothioamide” indicates a GHS07 pictogram, with a signal word of "Warning" . For more detailed safety information, please refer to the MSDS .

Future Directions

The compound has shown antimicrobial activity, and has been applied against negative Escherichia coli bacterial and gram-positive Staphylococcus aureus bacterial strains . This suggests potential future directions in the development of antimicrobial agents.

properties

IUPAC Name

N-pyridin-2-ylpyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWOJXZJIZUKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=S)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353743
Record name 2-Pyridinecarbothioamide, N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-yl)pyridine-2-carbothioamide

CAS RN

39122-38-8
Record name MLS000756413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridinecarbothioamide, N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ME Rosa-Caldwell, LT Jansen, S Lim… - Sports Medicine and …, 2020 - Elsevier
Exercise mitigates obesity-associated pathologies; however, there is controversy regarding optimal exercise interventions. Autophagy, is known to decrease during obesity and is an …
Number of citations: 6 www.sciencedirect.com
JM Wu, W Guo, CP Li - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the title molecule, C17H12N6, the 2-pyridyl rings in the 3- and 4-positions and the 3-pyridyl ring in the 5-position make dihedral angles of 29.78 (16), 67.06 (16) and 32.97 (16), …
Number of citations: 1 scripts.iucr.org

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